molecular formula C22H20N2O5S2 B2776095 (3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894669-97-7

(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2776095
CAS No.: 894669-97-7
M. Wt: 456.53
InChI Key: LLRSXKJCDCVGIM-MOSHPQCFSA-N
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Description

(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-c][1,2]thiazine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of benzyl and dimethoxyphenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The starting materials often include thieno[3,2-c][1,2]thiazine derivatives, which undergo various functional group modifications to introduce the benzyl and dimethoxyphenyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the benzyl group.

    Condensation reactions: to form the methylene bridge with the dimethoxyphenyl group.

    Oxidation reactions: to achieve the 2,2-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: to facilitate specific reaction steps.

    Use of catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazine ring or the methylene bridge.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[3,2-c][1,2]thiazine derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c][1,2]thiazine derivatives: Compounds with similar core structures but different substituents.

    Benzyl-substituted heterocycles: Compounds with benzyl groups attached to various heterocyclic systems.

    Dimethoxyphenyl-substituted compounds: Molecules featuring the dimethoxyphenyl group in different chemical contexts.

Uniqueness

(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is unique due to its specific combination of structural features. The presence of both benzyl and dimethoxyphenyl groups, along with the thieno[3,2-c][1,2]thiazine core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(3,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-28-18-9-8-16(12-19(18)29-2)23-13-20-21(25)22-17(10-11-30-22)24(31(20,26)27)14-15-6-4-3-5-7-15/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRSXKJCDCVGIM-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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